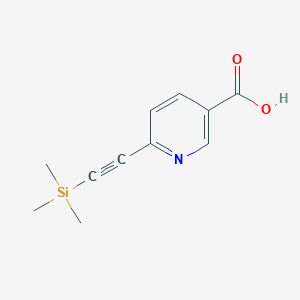

6-((Trimethylsilyl)ethynyl)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2Si |

|---|---|

Molecular Weight |

219.31 g/mol |

IUPAC Name |

6-(2-trimethylsilylethynyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C11H13NO2Si/c1-15(2,3)7-6-10-5-4-9(8-12-10)11(13)14/h4-5,8H,1-3H3,(H,13,14) |

InChI Key |

POBUYFYQJJZCGB-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C#CC1=NC=C(C=C1)C(=O)O |

Origin of Product |

United States |

The Enduring Importance of the Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental components in numerous biological processes. researchgate.netnih.gov The pyridine-3-carboxylic acid core of nicotinic acid is a key structural motif found in many pharmaceuticals and bioactive molecules. researchgate.netrsc.org This prevalence is due to the scaffold's ability to participate in various biological interactions, including acting as a precursor to the essential coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). nih.gov

In medicinal chemistry, the nicotinic acid scaffold is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. rsc.org Researchers have extensively modified the nicotinic acid core to develop a wide range of therapeutic agents with diverse activities, including anti-inflammatory, analgesic, and potential anticancer properties. nih.govchemrxiv.org The ability to functionalize the pyridine (B92270) ring at various positions allows for the fine-tuning of a molecule's biological activity, solubility, and other pharmacokinetic properties.

The Synthetic Powerhouse: Trimethylsilylacetylene and Ethynyl Moieties

Trimethylsilylacetylene (B32187) is a highly versatile and widely used reagent in modern organic synthesis. wikipedia.org It serves as a stable and safe equivalent of acetylene (B1199291) gas, which is hazardous and difficult to handle. wikipedia.org The trimethylsilyl (B98337) (TMS) group acts as a protecting group for the terminal alkyne, preventing unwanted side reactions and allowing for the selective introduction of the ethynyl (B1212043) moiety into complex molecules. wikipedia.org

The ethynyl group itself is a valuable functional group in organic synthesis due to its linear geometry and reactivity. It is a key component in the construction of larger, conjugated systems and can be further transformed into a variety of other functional groups. The introduction of an ethynyl moiety into a molecule can significantly impact its electronic and steric properties.

One of the most powerful methods for introducing an ethynyl group is the Sonogashira coupling reaction. wikipedia.org This palladium- and copper-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The use of trimethylsilylacetylene in Sonogashira couplings is particularly advantageous as it allows for a controlled reaction, with the TMS group being easily removed under mild conditions to reveal the terminal alkyne for further synthetic manipulations. wikipedia.org

A Molecule of Potential: 6 Trimethylsilyl Ethynyl Nicotinic Acid

Strategies for the Construction and Functionalization of the Pyridine Core

The foundation for the synthesis of this compound lies in the preparation of a suitably functionalized nicotinic acid precursor. This involves both the synthesis of the nicotinic acid skeleton and the regioselective introduction of a handle at the C-6 position for subsequent coupling reactions.

Synthesis of Nicotinic Acid Precursors and Derivatives

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental building blocks in organic synthesis. chemistryjournal.netnih.gov While numerous methods exist for the synthesis of the nicotinic acid scaffold, the preparation of precursors for C-6 functionalization often starts from commercially available materials. researchgate.net One common approach involves the oxidation of substituted pyridines. For instance, 6-methylnicotinic acid esters can be prepared by the oxidation of 2-methyl-5-ethylpyridine. google.com

Another versatile precursor is 6-hydroxynicotinic acid, which can be synthesized from coumalic acid. orgsyn.org The hydroxyl group at the C-6 position can then be converted to a more reactive group, such as a halide or a triflate, to facilitate subsequent cross-coupling reactions. The synthesis of various substituted nicotinic acid derivatives has been explored for different applications, including their evaluation as potential analgesic and anti-inflammatory agents. nih.govnih.gov

Regioselective Functionalization at the C-6 Position of the Nicotinic Acid Moiety

Achieving regioselective functionalization at the C-6 position of the nicotinic acid moiety is crucial for the synthesis of the target compound. This is often accomplished by starting with a pre-functionalized pyridine ring. For example, 2-chloronicotinic acid is a valuable intermediate that can be used to introduce various substituents at the C-2 position, and similar strategies can be envisioned for the C-6 position. chemistryjournal.net

The synthesis of 6-substituted nicotinic acid derivatives can be achieved through various methods, including nucleophilic aromatic substitution on 6-halonicotinic acids or their esters. For instance, 6-aminonicotinic acid can be synthesized and subsequently used to produce other derivatives. google.com The halogen atom at the C-6 position, typically chlorine or bromine, serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions. The synthesis of 6-halonicotinic acid esters, such as ethyl 6-chloronicotinate, provides a key intermediate that is primed for the introduction of the ethynyl group.

Installation of the ((Trimethylsilyl)ethynyl) Moiety

The introduction of the ((trimethylsilyl)ethynyl) group onto the nicotinic acid backbone is a critical step in the synthesis of the title compound. Palladium-catalyzed cross-coupling reactions are the most prominent methods for this transformation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, and the Sonogashira coupling is particularly well-suited for the alkynylation of aryl and heteroaryl halides. wikipedia.org

The Sonogashira coupling reaction provides a direct and efficient method for the synthesis of this compound from a 6-halonicotinic acid precursor. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl or vinyl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org

For the synthesis of the target compound, a 6-halonicotinic acid ester, such as methyl 6-chloronicotinate or ethyl 6-bromonicotinate, is reacted with (trimethylsilyl)acetylene. The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, preventing its self-coupling (Glaser coupling) and allowing for the selective formation of the desired product. wikipedia.orgpearson.comgelest.com The TMS group can be readily removed later if the terminal alkyne is required. wikipedia.orgpearson.com

The reaction is typically carried out under mild conditions, often at room temperature, using a base such as triethylamine (B128534) or diethylamine (B46881), which can also serve as the solvent. wikipedia.org Various palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, are commonly employed. researchgate.net Copper(I) iodide is the most common co-catalyst. researchgate.net Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

Table 1: Typical Reaction Conditions for Sonogashira Coupling of a 6-Halonicotinic Acid Ester with (Trimethylsilyl)acetylene

| Component | Role | Example |

| Substrate | Aryl Halide | Methyl 6-chloronicotinate |

| Reagent | Alkyne | (Trimethylsilyl)acetylene |

| Catalyst | Palladium Source | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ |

| Co-catalyst | Copper(I) Source | Copper(I) iodide (CuI) |

| Base/Solvent | Amine Base | Triethylamine (Et₃N) |

| Ligand (optional) | Phosphine (B1218219) Ligand | Triphenylphosphine (B44618) (PPh₃) |

The successful synthesis of 5-(2-trimethylsilylethynyl)uracil on a large scale via a Sonogashira coupling of 5-iodouracil (B140508) and trimethylsilylacetylene highlights the industrial applicability of this methodology. acs.org A similar approach can be applied to 6-halonicotinic acid derivatives.

As an alternative to the direct Sonogashira coupling, organozinc reagents can be employed in ethynylation strategies. While less common for the direct introduction of an ethynyl group compared to the Sonogashira reaction, organozinc reagents are valuable in cross-coupling chemistry.

In a potential synthetic route, a 6-halonicotinic acid derivative could first be converted to an organozinc species. Subsequently, this organozinc reagent could be coupled with an ethynyl halide. However, a more plausible approach involves the Negishi coupling, where a pre-formed ethynylzinc reagent is coupled with the 6-halonicotinic acid derivative. For instance, (trimethylsilyl)ethynylzinc chloride could be prepared and then reacted with a 6-halonicotinic acid ester in the presence of a palladium catalyst. This strategy may offer advantages in terms of functional group tolerance and reactivity in certain cases.

Alternative Methodologies for Alkynyl Group Introduction

While the Sonogashira cross-coupling of a halo-pyridine with a terminal alkyne remains a primary route for synthesizing pyridine-ethynyl systems, several alternative strategies have emerged. These methods circumvent the need for pre-functionalized halo-pyridines and offer different pathways for C-C bond formation.

Direct C-H Activation/Alkynylation: A more atom-economical approach involves the direct functionalization of a pyridine C-H bond. beilstein-journals.org This strategy avoids the preparation of halogenated or organometallic pyridine precursors. For instance, nickel-catalyzed C-H activation, often in cooperation with a Lewis acid, has been shown to facilitate the direct alkenylation of pyridines. nih.govresearchgate.net A Ni/Lewis acid cooperative catalytic system, particularly with a bulky N-heterocyclic carbene (NHC) ligand and a Lewis acid like (2,6-t-Bu₂-4-Me-C₆H₂O)₂AlMe (MAD), can achieve direct C-4 alkylation of pyridines with alkenes. beilstein-journals.org Similarly, a Ni-Al heterobimetallic catalyst has been developed for the C3-H alkenylation of pyridines with alkynes, representing an atom-economical method for direct C-C bond formation without an external oxidant. nih.gov These C-H activation principles could theoretically be adapted for alkynylation, providing a direct route from nicotinic acid or its esters to the desired ethynyl derivative.

Decarboxylative Cross-Coupling: Decarboxylative coupling reactions present another powerful alternative, using carboxylic acids as readily available, stable, and ecologically favorable substitutes for organometallic reagents. nih.govwikipedia.org This method involves the reaction of a carboxylic acid with an organic halide to form a new C-C bond, with the concurrent loss of carbon dioxide. wikipedia.org While the Sonogashira reaction typically couples terminal alkynes with aryl halides, decarboxylative variants couple alkynyl carboxylic acids (e.g., propiolic acid) with aryl halides. wikipedia.org Conversely, and more relevant to the synthesis of the title compound, palladium-catalyzed decarboxylative cross-coupling of 2-picolinic acid with aryl bromides has been successfully achieved. rsc.org This strategy could be envisioned for the synthesis of this compound by coupling a suitable pyridinecarboxylic acid with an alkynyl halide, or by coupling 6-halonicotinic acid with an alkynyl carboxylate, although this is a less common variation. Both nickel- and iron-based catalysts have been used for decarboxylative alkynylation, employing an inexpensive alkyne source in a formal homologation process. nih.gov

Optimization of Synthetic Reaction Conditions and Yields

The successful synthesis of this compound is highly dependent on the meticulous optimization of reaction conditions. Key factors include the choice of catalyst and ligands, the solvent system, reaction temperature, and the techniques used for product isolation.

Selection and Tuning of Catalytic Systems and Ligands

The Sonogashira reaction is the most common method for the synthesis of aryl alkynes and is catalyzed by a palladium complex, often with a copper(I) co-catalyst. wikipedia.org The optimization of this catalytic system is crucial for achieving high yields and minimizing side reactions.

Catalytic Systems:

Palladium Catalysts: The choice of palladium source is critical. While traditional systems use air-sensitive catalysts like Pd(PPh₃)₄, modern approaches favor well-defined, air-stable palladium(II) precatalysts such as PdCl₂(PPh₃)₂, [Pd(NHC)(cinnamyl)Cl], or palladacycles. nih.gov These precatalysts are activated under the reaction conditions to generate the active Pd(0) species.

Nickel Catalysts: Nickel-based systems have emerged as a competitive alternative to palladium, offering advantages in cost and sometimes reactivity, particularly with heteroaryl substrates. researchgate.net

Copper Co-catalyst: The role of the copper(I) salt (e.g., CuI) is to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. However, the copper co-catalyst can also promote the undesirable homocoupling of the alkyne (Glaser coupling). This has led to the development of copper-free Sonogashira protocols, which are particularly important when dealing with sensitive substrates. researchgate.net

Ligand Selection: The ligand stabilizes the metal center and modulates its reactivity. The choice of ligand significantly impacts the efficiency, substrate scope, and functional group tolerance of the coupling reaction.

Phosphine Ligands: Simple triarylphosphines like triphenylphosphine (PPh₃) are common, but sterically bulky and electron-rich phosphine ligands, such as di-tert-butylneopentylphosphine (B1584642) (DTBNpP) or various biarylphosphines developed by Buchwald, often provide superior results, enabling reactions at lower temperatures and with a broader range of substrates.

N-Heterocyclic Carbenes (NHCs): NHCs have become powerful ligands for cross-coupling reactions. They form highly stable and active catalysts that can promote reactions with challenging substrates. For instance, a bulky NHC ligand was crucial in the Ni/Lewis acid-catalyzed C4-alkylation of pyridines. beilstein-journals.org

| Catalyst System | Typical Components | Key Advantages | Common Ligands | Ref. |

|---|---|---|---|---|

| Standard Sonogashira (Pd/Cu) | Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Base | Highly versatile, well-established for C(sp²)-C(sp) coupling. | Triphenylphosphine (PPh₃) | wikipedia.org |

| Copper-Free Sonogashira | Pd precatalyst, Strong Base | Avoids alkyne homocoupling (Glaser side reaction). | Bulky phosphines (e.g., DTBNpP), NHC ligands | researchgate.net |

| Nickel-Catalyzed Coupling | Ni(II) precatalyst (e.g., NiCl₂(dppp)), Lewis Acid (sometimes) | Cost-effective, efficient for some heteroaryl electrophiles. | NHC ligands, Phosphine ligands | researchgate.net |

| Decarboxylative Coupling | Pd and/or Cu, Fe, or Ni catalyst, Base | Uses stable, inexpensive carboxylic acids as starting materials. | Various phosphine and NHC ligands | nih.govrsc.orgnih.gov |

Influence of Solvent Systems and Temperature on Reaction Efficiency

The choice of solvent and the reaction temperature are critical parameters that must be carefully tuned to maximize yield and minimize side reactions.

Solvent Systems: The solvent not only dissolves the reactants but also influences catalyst stability and reactivity. For Sonogashira couplings, a variety of solvents are employed:

Amine Bases as Solvents: Often, an amine such as triethylamine or diethylamine is used in excess and serves as both the base and the solvent. The base is required to neutralize the hydrogen halide byproduct. wikipedia.org

Aprotic Polar Solvents: Dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO) are frequently used due to their ability to dissolve a wide range of substrates and facilitate the reaction. nih.govresearchgate.net

Ethers and Alcohols: Solvents like tetrahydrofuran (B95107) (THF) and isopropanol (B130326) have also been successfully used. nih.gov

Ionic Liquids: Biodegradable ionic liquids derived from nicotinic acid have been explored as environmentally benign dual solvent-base systems for copper- and phosphane-free Sonogashira reactions under ultrasonic conditions. researchgate.net

The polarity of the solvent can significantly affect the reaction outcome. ul.pt In some cases, using a mixture of solvents provides the optimal balance of solubility and reactivity.

Temperature: Reaction temperature directly affects the rate of reaction.

Elevated Temperatures: Higher temperatures can increase reaction speed and are often necessary for less reactive substrates. However, they can also lead to catalyst deactivation and the formation of undesired byproducts.

Room Temperature Reactions: A major goal in optimizing cross-coupling reactions is to enable them to proceed efficiently at room temperature. This minimizes energy consumption and often improves selectivity and functional group tolerance. The development of highly active catalyst systems with specialized ligands has made room-temperature Sonogashira couplings more accessible.

| Parameter | Influence on Reaction | Examples of Optimization | Ref. |

|---|---|---|---|

| Solvent | Affects solubility, catalyst stability, and reaction rate. | Using DMF or DMSO for polar substrates; using triethylamine as both base and solvent. | wikipedia.orgresearchgate.net |

| Temperature | Controls reaction rate; can influence selectivity and side reactions. | Running reactions at room temperature with highly active catalysts to improve selectivity. | nih.gov |

| Base | Neutralizes acidic byproducts; influences catalyst activity. | Using organic amines (Et₃N) for standard Sonogashira or stronger bases (NaNH₂) for terminal alkyne activation. | wikipedia.orglibretexts.org |

Advanced Purification and Isolation Techniques for Ethynylnicotinic Acids

The purification of this compound presents a unique challenge due to the presence of both a basic pyridine nitrogen and an acidic carboxylic acid group. Furthermore, the terminal alkyne proton is weakly acidic (pKa ≈ 25), though this is less of a factor when it is protected by the trimethylsilyl group. libretexts.org Advanced purification techniques must effectively separate the product from unreacted starting materials, catalyst residues, and reaction byproducts.

Acid-Base Extraction: This is a powerful technique for separating acidic, basic, and neutral compounds.

After the reaction, the mixture can be dissolved in an organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate. researchgate.net

Washing the organic layer with a mild aqueous base solution (e.g., sodium bicarbonate, NaHCO₃) can deprotonate the carboxylic acid group of the product, transferring it to the aqueous phase as a sodium nicotinate (B505614) salt. researchgate.net This step would leave behind neutral byproducts and unreacted trimethylsilylacetylene in the organic layer.

The aqueous layer is then separated and acidified (e.g., with dilute HCl), which re-protonates the carboxylate and causes the purified nicotinic acid derivative to precipitate out of the solution. diva-portal.org The solid product can then be collected by filtration.

Chromatography: If extraction methods are insufficient, column chromatography is employed. However, the polar nature of the carboxylic acid and the basic pyridine can lead to streaking on a standard silica (B1680970) gel column. To mitigate this, the mobile phase can be modified by adding a small amount of a polar solvent like methanol (B129727) or an acid like acetic acid to improve the elution profile.

Crystallization: Recrystallization is a highly effective method for obtaining high-purity solid compounds. ul.pt The choice of solvent is critical; an ideal solvent will dissolve the compound at high temperatures but not at low temperatures. acs.org

pH-Swing Crystallization: For compounds like nicotinic acid, crystallization can be induced by adjusting the pH. The product can be dissolved at a basic pH (as the soluble nicotinate salt) and then crystallized by carefully adding acid to lower the pH and thus the solubility. diva-portal.org

Solvent Selection: For nicotinic acid and its derivatives, solvents like water, ethanol, and 2-methylpropanol-1 (often with water) have been used for recrystallization. ul.ptgoogle.comjetir.org Sometimes, melting the crude product to destroy chromophores followed by a single recrystallization can yield a highly pure product. google.com

The combination of these techniques, for example, an initial acid-base workup followed by a final recrystallization, is often required to achieve high purity for ethynylnicotinic acids.

Reactivity Profiles of the Terminal Alkynyl Group

The trimethylsilyl (TMS) protected ethynyl group is a key functional handle that can be readily deprotected to reveal a terminal alkyne. This terminal alkyne then serves as a versatile precursor for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Stereoselective Desilylation Reactions to Yield Terminal Alkynes

The removal of the trimethylsilyl protecting group is a crucial first step to unmask the reactive terminal alkyne. This desilylation is typically achieved under mild conditions, ensuring the integrity of the rest of the molecule.

Common reagents for this transformation include fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or basic conditions. The reaction with TBAF proceeds via nucleophilic attack of the fluoride ion on the silicon atom, leading to the cleavage of the carbon-silicon bond. Alternatively, bases like potassium carbonate or sodium hydroxide (B78521) in a protic solvent can also effect the removal of the TMS group. This desilylation step is generally high-yielding and provides the terminal alkyne, 6-ethynylnicotinic acid, ready for subsequent reactions.

Table 1: Reagents for Desilylation of this compound

| Reagent | Solvent | Typical Conditions |

| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature |

| Potassium carbonate (K₂CO₃) | Methanol (MeOH) | Room Temperature |

| Sodium hydroxide (NaOH) | Methanol/Water | Room Temperature |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Other "Click Chemistry" Applications

The terminal alkyne generated from the desilylation of this compound is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed. nih.govnih.gov The CuAAC reaction between a terminal alkyne and an organic azide (B81097) proceeds with high regioselectivity to afford a 1,4-disubstituted-1,2,3-triazole. nih.gov

This transformation is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. researchgate.net The reaction is robust and can be performed in a variety of solvents, including aqueous mixtures. nih.gov The resulting triazole ring is a stable and versatile linker, often used in the synthesis of complex molecules and bioconjugates. nih.gov In some instances, the direct cycloaddition of a TMS-capped alkyne with an azide can be achieved using an N-heterocyclic carbene-copper complex as a catalyst, which facilitates the simultaneous removal of the TMS group during the cycloaddition process. lookchem.com

Palladium-Mediated Coupling Reactions of Terminal Alkynes (e.g., Sonogashira, Glaser)

The terminal alkyne is a versatile building block for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.org This reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. wikipedia.org The Sonogashira reaction is a powerful tool for the synthesis of substituted alkynes and has been widely applied in the preparation of pharmaceuticals and organic materials. wikipedia.org

The reaction is typically catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride, in the presence of a copper(I) co-catalyst, typically copper(I) iodide, and a base, such as an amine. wikipedia.orgresearchgate.net Microwave-assisted Sonogashira couplings have been shown to accelerate reaction times and improve yields for related pyridine derivatives. researchgate.net

Another important palladium-mediated reaction is the Glaser coupling, which involves the oxidative homocoupling of terminal alkynes to form a symmetrical diacetylene. This reaction is typically carried out in the presence of a copper salt and an oxidant.

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group at the 3-position of the pyridine ring offers another site for chemical modification, allowing for the introduction of a wide range of functional groups through esterification, amidation, and the formation of activated derivatives.

Esterification and Amidation Reactions for Diverse Derivatives

The carboxylic acid of this compound can be readily converted into a variety of esters and amides. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). A range of nicotinic acid esters have been synthesized, including benzyl (B1604629) and pentyl esters. nist.govnist.gov

Amidation reactions involve the coupling of the carboxylic acid with a primary or secondary amine. This transformation often requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole). The synthesis of nicotinamide (B372718) and its derivatives is a well-established process. nih.govsigmaaldrich.comnih.gov

Table 2: Common Coupling Reagents for Esterification and Amidation

| Reaction | Coupling Reagent | Description |

| Esterification | Dicyclohexylcarbodiimide (DCC) | Promotes the formation of an ester bond between a carboxylic acid and an alcohol. |

| Amidation | HATU | A highly efficient peptide coupling agent used for the formation of amide bonds. |

| Amidation | HOBt/EDC | A common combination of coupling reagents for amide bond formation. |

Formation of Activated Carboxylic Acid Derivatives (e.g., Acid Chlorides, Anhydrides)

To enhance the reactivity of the carboxylic acid group for subsequent transformations, it can be converted into more reactive intermediates such as acid chlorides or anhydrides. The formation of an acid chloride is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is a highly reactive species that can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents.

Symmetrical or mixed anhydrides can also be formed from the carboxylic acid. These activated derivatives serve as useful intermediates in the synthesis of esters and amides, often providing cleaner reactions and higher yields compared to direct coupling methods. The choice of activating agent depends on the specific substrate and the desired transformation.

Reactivity of the Pyridine Nitrogen

The nitrogen atom within the pyridine ring of this compound presents a site of notable reactivity, susceptible to a range of chemical transformations. Its lone pair of electrons allows it to act as a nucleophile or a ligand, leading to modifications such as N-oxidation, quaternization, and coordination with metal centers. The electronic nature of the substituents on the pyridine ring significantly influences the reactivity of the nitrogen atom. In this specific molecule, the presence of the electron-withdrawing carboxylic acid group and the somewhat electron-withdrawing trimethylsilylethynyl group at positions 3 and 6, respectively, decreases the electron density on the nitrogen atom, thereby modulating its nucleophilicity.

N-Oxidation and Quaternization Strategies

N-Oxidation

The conversion of the pyridine nitrogen to an N-oxide is a common transformation that can alter the electronic properties and reactivity of the heterocyclic ring. google.com Generally, the N-oxidation of pyridines is achieved using oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. google.comwikipedia.org For nicotinic acid itself, N-oxidation has been reported to yield nicotinic acid N-oxide. google.com A patent document describes the N-oxidation of various substituted nicotinic acid derivatives using hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium (MTO). google.com This suggests that this compound could likely be converted to its corresponding N-oxide under similar conditions. The resulting N-oxide would feature a positively charged nitrogen and a negatively charged oxygen, which can influence subsequent reactions on the pyridine ring.

Quaternization

Quaternization involves the alkylation of the pyridine nitrogen, forming a pyridinium (B92312) salt. gcwgandhinagar.com This reaction typically proceeds via an SN2 mechanism where the nitrogen atom acts as a nucleophile, attacking an alkyl halide or another suitable alkylating agent. gcwgandhinagar.com The reactivity of the pyridine nitrogen towards quaternization is dependent on its nucleophilicity, which is influenced by the substituents on the ring. rsc.org For 2,5- and 2,6-diethynylpyridine-based compounds, quaternization of the pyridine nitrogen has been shown to enhance π-electron delocalization along the molecular backbone. rsc.org

Given the electron-withdrawing nature of the substituents in this compound, its quaternization would likely require forcing conditions, such as heating with a reactive alkyl halide (e.g., methyl iodide or ethyl iodide) in a suitable solvent. rsc.orggoogle.com The general principle of quaternization is well-established for a wide range of pyridine derivatives. gcwgandhinagar.com

A hypothetical reaction for the quaternization of this compound with an alkyl halide (RX) is presented below:

Scheme 1: Hypothetical quaternization reaction of this compound.

| Reactant | Reagent | Product |

| This compound | Alkyl halide (e.g., CH₃I) | 1-Alkyl-6-((trimethylsilyl)ethynyl)-3-carboxypyridin-1-ium halide |

Metal Coordination Chemistry Involving the Pyridine Heterocycle

The pyridine nitrogen of nicotinic acid and its derivatives can act as a donor atom in the formation of coordination complexes with various metal ions. nih.govnih.gov Nicotinic acid can coordinate to metals as a monodentate ligand through the pyridine nitrogen or as a bidentate or bridging ligand involving both the nitrogen and the carboxylate oxygen. nih.gov Transition metals, in particular, form a wide array of coordination compounds with diverse geometries, such as octahedral, tetrahedral, and square planar. libretexts.org

The coordination chemistry of nicotinic acid with copper, for instance, has been studied, revealing complexes where the pyridine nitrogen is involved in the coordination sphere. nih.govnih.gov The formation of these complexes is influenced by factors such as the metal-to-ligand ratio, the solvent system, and the presence of other coordinating species.

For this compound, the pyridine nitrogen is available for coordination to a metal center. The presence of the bulky and lipophilic trimethylsilyl group might influence the steric environment around the coordination site and the solubility of the resulting complexes. The coordination can lead to the formation of mononuclear or polynuclear complexes, depending on the reaction conditions and the nature of the metal ion.

Below is a table summarizing the potential coordination behavior of the pyridine nitrogen in this compound with transition metals.

| Metal Ion (Example) | Potential Coordination Mode | Potential Complex Geometry |

| Cu(II) | Monodentate (via N) or Bidentate (via N and O) | Square planar, Octahedral |

| Zn(II) | Monodentate (via N) or Bidentate (via N and O) | Tetrahedral |

| Pt(II) | Monodentate (via N) | Square planar |

| Fe(III) | Monodentate (via N) or Bidentate (via N and O) | Octahedral |

Other Selective Chemical Modifications and Derivatizations

Beyond reactions at the pyridine nitrogen, the other functional groups of this compound, namely the carboxylic acid and the trimethylsilylethynyl group, offer avenues for selective chemical modifications. While not the primary focus of this section, it is important to acknowledge that derivatization of the carboxylic acid to form esters or amides is a common transformation for nicotinic acid and its derivatives. chemistryjournal.net Similarly, the trimethylsilyl group can be cleaved to yield the terminal alkyne, which can then participate in a variety of coupling reactions, such as the Sonogashira coupling, to introduce further molecular diversity. The interplay of these reactive sites allows for the synthesis of a wide range of derivatives with tailored properties.

Advanced Spectroscopic and Structural Analysis of 6 Trimethylsilyl Ethynyl Nicotinic Acid

Elucidation of Molecular Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 6-((trimethylsilyl)ethynyl)nicotinic acid, both ¹H and ¹³C NMR spectroscopy provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine (B92270) ring and the trimethylsilyl (B98337) (TMS) group. The chemical shifts of the pyridine protons are influenced by the electronic effects of both the carboxylic acid group and the trimethylsilylethynyl group. In comparison to nicotinic acid, where protons at positions 2, 4, 5, and 6 typically appear at approximately 9.15, 8.3, 7.6, and 8.83 ppm respectively, the substitution at the 6-position will alter this pattern. stackexchange.comechemi.comhmdb.ca The protons on the substituted ring are anticipated to be at positions H-2, H-4, and H-5. The signal for the nine equivalent protons of the TMS group is expected to appear as a sharp singlet in the upfield region, typically around 0.25 ppm. The alkynyl proton is absent, having been replaced by the TMS group. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum would include signals for the six carbons of the pyridine ring, the carboxylic acid carbon, the two acetylenic carbons, and the three equivalent methyl carbons of the TMS group. The chemical shifts of the pyridine ring carbons are diagnostic. For unsubstituted nicotinic acid, these carbons resonate at specific frequencies that are altered upon substitution. The electron-withdrawing carboxylic acid group and the electron-donating/anisotropic effects of the silylethynyl group will influence the final chemical shifts. The two sp-hybridized carbons of the alkyne typically resonate in the range of 80-100 ppm. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield, often above 165 ppm. The methyl carbons of the TMS group will produce a single signal at a high-field chemical shift, generally close to 0 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-2 | ~9.0 | ~152 |

| Pyridine H-4 | ~8.2 | ~138 |

| Pyridine H-5 | ~7.8 | ~123 |

| Pyridine C-2 | - | ~152 |

| Pyridine C-3 | - | ~128 |

| Pyridine C-4 | - | ~138 |

| Pyridine C-5 | - | ~123 |

| Pyridine C-6 | - | ~145 |

| -COOH | ~13.0 (broad) | ~167 |

| -C≡C-Si | - | ~95 |

| -C≡C-Si | - | ~103 |

| Si(CH₃)₃ | ~0.25 (s, 9H) | ~-1.0 |

Note: The values in this table are estimations based on data from analogous structures and are presented for illustrative purposes.

Analysis of Vibrational Modes using Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is instrumental in identifying the functional groups within a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to display several characteristic absorption bands. A very broad band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer, a common feature for carboxylic acids in the solid state. The C=O stretching vibration of the carboxylic acid will likely appear as a strong, sharp band around 1700-1730 cm⁻¹. The C≡C triple bond stretch of the silylated alkyne is expected to be observed in the 2100-2260 cm⁻¹ region. libretexts.org This band is often of medium to weak intensity. The vibrations of the pyridine ring (C=C and C=N stretching) will produce a series of bands in the 1400-1600 cm⁻¹ region. nist.gov The Si-C stretching vibrations from the TMS group are expected to result in one or more bands around 1250 cm⁻¹ and in the 840-860 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. A key feature in the Raman spectrum of this compound is the strong intensity of the C≡C stretching vibration, typically found around 2150 cm⁻¹. ed.ac.ukresearchgate.net This region of the Raman spectrum is often referred to as the "cell-silent" region because it is free from interference from most biological molecules, making such alkyne tags useful in bio-imaging studies. researchgate.netnih.gov The symmetric breathing modes of the pyridine ring are also expected to be prominent in the Raman spectrum. The C=O stretch is generally weaker in Raman than in FTIR. The TMS group also gives rise to characteristic Raman signals.

Interactive Data Table: Key Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1730 (strong) | Medium |

| Alkyne | C≡C stretch | 2100-2260 (weak-medium) | Strong |

| Pyridine Ring | C=C, C=N stretches | 1400-1600 (multiple bands) | Strong |

| Trimethylsilyl | Si-C stretch | ~1250, 840-860 (strong) | Medium |

Note: The frequencies are typical ranges and can be influenced by the molecular environment and physical state.

Confirmation of Elemental Composition through High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous determination of a compound's elemental formula by measuring its mass with very high accuracy. For this compound (C₁₁H₁₃NO₂Si), HRMS can distinguish its exact mass from other ions with the same nominal mass.

Using electrospray ionization (ESI) in positive ion mode, the molecule is expected to be detected as the protonated species, [M+H]⁺. The theoretical exact mass of this ion can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O, and ²⁸Si). This high-precision mass measurement provides definitive confirmation of the elemental composition, which is a critical component of a full characterization. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments could further corroborate the proposed structure by showing characteristic losses, such as the loss of a methyl group from the TMS moiety or the loss of CO₂ from the carboxylic acid.

Interactive Data Table: HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃NO₂Si |

| Molecular Weight (Nominal) | 219 |

| Theoretical Exact Mass [M] | 219.0715 |

| Expected Ion [M+H]⁺ | 220.0793 |

Note: The exact mass is calculated based on the most abundant isotopes of the elements.

Determination of Solid-State Molecular Architecture via X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsional angles.

Interactive Data Table: Expected Structural Parameters from X-ray Crystallography

| Structural Feature | Expected Observation | Reference Analogy |

| Molecular Geometry | Planar pyridine ring | 6-methylnicotinic acid nih.gov |

| Hydrogen Bonding | Carboxylic acid dimers (O-H···O) | Common for carboxylic acids |

| Hydrogen Bonding | Intermolecular O-H···N interactions | 6-methylnicotinic acid nih.gov |

| Crystal Packing | π-π stacking of pyridine rings | 6-methylnicotinic acid nih.gov |

| Conformation | Coplanarity of carboxylic acid with the ring | Maximization of conjugation |

Note: These are expected features based on the analysis of structurally similar compounds.

Theoretical and Computational Chemistry Approaches to 6 Trimethylsilyl Ethynyl Nicotinic Acid

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the electronic structure and reactivity of 6-((trimethylsilyl)ethynyl)nicotinic acid. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electronic energy and wavefunction of the molecule, from which a wealth of properties can be derived.

The first step in most quantum chemical studies is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles.

Theoretical studies on related molecules, such as nicotinic acid and its derivatives, have successfully employed DFT methods, often with the B3LYP functional and various basis sets (e.g., 6-311++G(d,p)), to obtain optimized geometries that are in good agreement with experimental data from techniques like X-ray diffraction. jocpr.comresearchgate.net For this compound, a key aspect would be the planarity of the pyridine (B92270) ring and the orientation of the carboxylic acid and trimethylsilyl)ethynyl groups.

Conformational analysis is also crucial, especially concerning the rotation around the C-C bond connecting the carboxylic acid group to the pyridine ring. This can lead to different conformers, such as cis and trans forms, which may have different energies and populations at room temperature. researchgate.net A computational study would map the conformational energy landscape to identify the most stable conformers and the energy barriers between them.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C(pyridine)-C(ethynyl) | 1.43 | - | - |

| C≡C | 1.21 | - | - |

| C(ethynyl)-Si | 1.85 | - | - |

| C(pyridine)-C(acid) | 1.50 | - | - |

| C=O | 1.22 | - | - |

| C-O | 1.35 | - | - |

| O-H | 0.97 | - | - |

| - | - | C(py)-C(ethynyl)-C | 178.0 |

| - | - | C(ethynyl)-C-Si | 179.0 |

| - | - | C(py)-C(acid)=O | 123.0 |

| - | - | O=C-O-H | 0.0 (trans) |

Note: This table is illustrative and represents typical values that might be obtained from a DFT calculation.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. mdpi.com For this compound, the electron-withdrawing nature of the nicotinic acid moiety and the electronic effects of the trimethylsilyl)ethynyl group would significantly influence the energies of the frontier orbitals. DFT calculations are widely used to compute these values and visualize the spatial distribution of the HOMO and LUMO. nih.govresearchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (Egap) | 4.7 |

Note: This table is illustrative. The actual values would depend on the level of theory and basis set used in the calculation.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors provide a more quantitative picture of the molecule's reactivity profile.

Ionization Energy (I): The energy required to remove an electron from a molecule. According to Koopmans' theorem, it can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I - A) / 2. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. pmf.unsa.ba

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = χ² / (2η).

These descriptors are invaluable for comparing the reactivity of this compound with other related compounds and for predicting its behavior in different chemical environments.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, molecular vibrations, and interactions with the surrounding environment.

For this compound, MD simulations would be particularly useful for understanding its behavior in solution. By explicitly including solvent molecules (e.g., water, DMSO) in the simulation box, it is possible to study solvation effects, such as the formation of hydrogen bonds between the carboxylic acid group and water molecules. This provides a more realistic model of the molecule's behavior in a chemical reaction or a biological system. nih.gov MD simulations can also be used to explore the flexibility of the molecule and the accessibility of different reactive sites.

In Silico Modeling for Mechanistic Insights into Chemical Reactions

In silico modeling, which encompasses a range of computational techniques, can be used to gain deep insights into the mechanisms of chemical reactions involving this compound. For instance, DFT calculations can be used to map the entire reaction pathway for a given transformation, identifying transition states, intermediates, and activation energies. This information is crucial for understanding reaction kinetics and for optimizing reaction conditions.

For example, if this compound were to undergo a reaction at the carboxylic acid group (e.g., esterification) or at the ethynyl (B1212043) group (e.g., a click reaction), computational modeling could elucidate the step-by-step mechanism, the role of catalysts, and the stereochemical outcome of the reaction. These in silico studies can guide synthetic chemists in designing more efficient and selective reactions. nih.gov

Applications and Emerging Research Frontiers for 6 Trimethylsilyl Ethynyl Nicotinic Acid

Role in Advanced Organic Synthesis and Methodological Development

The presence of both a nucleophilic/coupling-ready alkyne and an electrophilic carboxylic acid group (or its derivatives) on a stable heterocyclic core makes 6-((trimethylsilyl)ethynyl)nicotinic acid a powerful tool for synthetic chemists.

Building Block for Complex Polycyclic and Heterocyclic Frameworks

The trimethylsilyl-protected ethynyl (B1212043) group of this compound is a masked terminal alkyne, which is a cornerstone functional group in modern organic synthesis. This group can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of intricate molecular architectures. For instance, the ethynyl group can be readily deprotected and subsequently used in powerful cross-coupling reactions such as the Sonogashira, Suzuki, and Stille couplings to introduce aryl, heteroaryl, or vinyl substituents. These reactions are fundamental in the synthesis of polycyclic aromatic compounds (PACs) and complex heterocyclic systems, which are prevalent in many biologically active molecules and functional materials. researchgate.netnih.govresearchgate.netnih.gov

Furthermore, the alkyne functionality can undergo cycloaddition reactions, such as [2+2+2] and [4+2] cycloadditions, to form new carbocyclic and heterocyclic rings. Intramolecular reactions of this type, where the nicotinic acid portion of the molecule or a group attached to it participates in the cyclization, can provide rapid access to fused polycyclic systems. The pyridine (B92270) ring itself can be part of the final complex framework, or it can be a modifiable handle for further functionalization.

Scaffold for the Generation of Diverse Chemical Libraries

In the field of drug discovery and materials science, the generation of chemical libraries containing a multitude of structurally related compounds is crucial for identifying new leads. nih.gov this compound is an ideal scaffold for combinatorial chemistry due to its two distinct and orthogonally reactive functional groups. researchgate.net

The carboxylic acid group can be readily converted into a variety of functional groups, such as esters, amides, or ketones, by coupling with a diverse range of alcohols, amines, or organometallic reagents. Simultaneously or sequentially, the trimethylsilyl-protected alkyne can be deprotected and subjected to a different set of diversification reactions, for example, click chemistry (Huisgen 1,3-dipolar cycloaddition) with a library of azides to generate a series of triazole-containing compounds. nih.gov This "two-pronged" approach allows for the rapid and efficient synthesis of a large number of derivatives from a single, readily accessible starting material, significantly expanding the chemical space that can be explored.

Contributions to Medicinal Chemistry Research

The nicotinic acid core of the molecule is a well-established pharmacophore found in numerous drugs and biologically active compounds. drugs.combeilstein-journals.org This, combined with the versatility of the ethynyl group, makes this compound a molecule of significant interest in medicinal chemistry.

Development of Chemical Probes and Ligands for Biological Targets

Chemical probes are essential tools for studying the function of proteins and other biological macromolecules in their native environment. The alkyne group in this compound, after deprotection, can serve as a "handle" for the attachment of reporter tags, such as fluorophores or biotin, via click chemistry. This allows for the creation of activity-based probes that can be used to label and identify the protein targets of nicotinic acid-based ligands.

Moreover, the nicotinic acid scaffold is known to interact with a variety of receptors, including nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov The ethynyl group provides a vector for modifying the structure of the nicotinic acid core, allowing for the fine-tuning of binding affinity and selectivity for different nAChR subtypes. Through techniques like in situ click chemistry, where the biological target itself templates the formation of its own high-affinity ligand, derivatives of this compound can be used to discover novel and potent ligands for these important receptors. nih.gov

Scaffold for Rational Drug Design and Optimization

Rational drug design relies on understanding the structure-activity relationships of a lead compound to optimize its pharmacological properties. nih.gov The rigid pyridine ring of this compound provides a well-defined platform for the spatial arrangement of pharmacophoric groups. The ethynyl linkage allows for the extension of the molecule and the introduction of various substituents that can probe the binding pocket of a target protein and enhance interactions.

The ability to systematically modify both the carboxylic acid and the ethynyl termini of the molecule allows medicinal chemists to explore the impact of different functional groups on biological activity, metabolism, and pharmacokinetic properties. This iterative process of design, synthesis, and biological evaluation is central to the development of new and improved drugs.

Investigation of Modulators of Biological Pathways (e.g., NAD+ Metabolism, Receptor Interactions)

Nicotinic acid, also known as niacin or vitamin B3, is a precursor for the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. nih.govnih.gov Dysregulation of NAD+ levels is implicated in a variety of diseases, including metabolic disorders and age-related conditions. nih.gov Derivatives of nicotinic acid are being actively investigated for their potential to modulate NAD+ levels and the activity of NAD+-dependent enzymes such as sirtuins and PARPs. nih.govresearchgate.net The unique structure of this compound makes it a valuable tool for exploring these pathways. By incorporating this molecule into more complex structures, researchers can develop novel compounds that target specific enzymes or transporters involved in NAD+ metabolism.

Furthermore, nicotinic acid and its derivatives are known to interact with specific G protein-coupled receptors, such as the nicotinic acid receptor GPR109A. nih.gov This interaction is responsible for some of the therapeutic effects of niacin, as well as its common side effect of flushing. nih.gov By modifying the structure of nicotinic acid, as is possible with this compound, it may be possible to develop new agonists or antagonists with improved therapeutic profiles, for instance, by separating the beneficial lipid-modifying effects from the undesirable flushing response. The study of how such modified ligands interact with nicotinic receptors can provide valuable insights into the structural basis of receptor activation and signaling. nih.govnih.gov

Applications in Materials Science and Polymer Chemistry

The bifunctional nature of this compound, possessing a polymerizable or modifiable nicotinic acid unit and a versatile ethynyl group, suggests its significant potential as a building block in materials science.

Synthesis of Functionalized Polymers and Copolymers with Defined Architectures

The carboxylic acid group of the nicotinic acid moiety could serve as a key functional handle for polymerization. It could be converted to a more reactive derivative, such as an acyl chloride or an activated ester, to facilitate its incorporation into various polymer backbones. For instance, it could be used as a monomer in step-growth polymerizations to create polyesters or polyamides. The presence of the bulky and hydrophobic trimethylsilyl (B98337) group could influence the solubility and processing characteristics of the resulting polymers.

Furthermore, the trimethylsilyl-protected alkyne offers a pathway to creating well-defined polymer architectures. The trimethylsilyl group can be selectively removed under mild conditions to reveal a terminal alkyne. This deprotected alkyne is a prime candidate for post-polymerization modification via "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would allow for the precise introduction of a wide array of functional groups onto the polymer side chains, leading to materials with tailored properties.

| Potential Polymerization Strategy | Role of this compound | Resulting Polymer Architecture |

| Step-growth polymerization | Monomer (after activation of carboxylic acid) | Linear or branched polyesters/polyamides |

| Post-polymerization modification | Functional side-chain precursor | Graft copolymers, functionalized surfaces |

Precursor for Advanced Organic Materials with Tunable Properties

The ethynyl group in this compound is a precursor to conjugated systems. Upon deprotection and subsequent coupling reactions (e.g., Sonogashira coupling), extended π-conjugated systems could be constructed. These materials are the cornerstone of organic electronics, with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The nicotinic acid unit, with its inherent electronic properties and ability to participate in hydrogen bonding and metal coordination, could further modulate the electronic and self-assembly characteristics of these materials. The tunability would arise from the ability to systematically vary the conjugation length and introduce different functional groups.

Chemical Biology and Bioconjugation Strategies

The unique structure of this compound also suggests its utility in the realm of chemical biology, particularly in the labeling and interrogation of biological systems.

Site-Specific Labeling and Tagging using Ethynyl Moieties

The terminal alkyne, revealed after the removal of the trimethylsilyl protecting group, is a bioorthogonal handle. This means it can react selectively with an azide-functionalized partner in a biological environment without interfering with native biochemical processes. This forms the basis of bioorthogonal ligation chemistry, which is a powerful tool for site-specific labeling of biomolecules. For instance, if a specific protein could be genetically engineered to incorporate an azide-bearing unnatural amino acid, 6-((ethynyl)nicotinic acid (the deprotected form) could be used to attach a variety of probes, such as fluorescent dyes, affinity tags, or drug molecules, to that specific site on the protein.

| Bioconjugation Component | Function | Potential Application |

| Deprotected ethynyl group | Bioorthogonal reactive handle | Site-specific protein labeling |

| Nicotinic acid moiety | Potential for targeting or modulating biological activity | Targeted drug delivery |

Development of Chemical Tools for Biological System Interrogation

Beyond simple tagging, the nicotinic acid scaffold itself has biological relevance, as it is a derivative of niacin (vitamin B3). While the substitution pattern of this compound is synthetic, it could potentially interact with biological targets that recognize the nicotinic acid structure. By functionalizing the ethynyl group with reporter molecules, this compound could be developed into a chemical probe to study the binding and activity of enzymes or receptors that interact with nicotinic acid or its metabolites. This could provide valuable insights into metabolic pathways and disease mechanisms.

Role in Catalysis and Organometallic Chemistry

The nitrogen atom of the pyridine ring and the carboxylic acid group of this compound make it an attractive ligand for the formation of metal complexes. The ethynyl group adds another dimension to its potential in organometallic chemistry and catalysis.

The pyridine nitrogen and the carboxylate can act as a bidentate chelating ligand, forming stable complexes with a variety of transition metals. The electronic properties of the metal center could be fine-tuned by the substituents on the ligand. The presence of the trimethylsilyl-protected alkyne offers several possibilities. The alkyne itself can coordinate to a metal center, or it can be deprotected and used in subsequent cross-coupling reactions to build more complex ligand architectures.

Design of Novel Ligands for Transition Metal Catalysis

The quest for more efficient and selective catalysts is a driving force in chemical research. The design of ligands, which coordinate to a central metal atom, is paramount in tuning the properties of a catalyst. This compound serves as a valuable precursor for crafting innovative ligands with tailored electronic and steric properties.

The core strategy involves the strategic modification of the this compound backbone. The trimethylsilyl (TMS) group acts as a removable protecting group for the terminal alkyne. This protection is crucial as it allows for selective reactions at other positions of the molecule without unintended side reactions involving the highly reactive C-H bond of a terminal alkyne.

Following initial modifications, the TMS group can be selectively cleaved, typically using a fluoride (B91410) source such as tetra-n-butylammonium fluoride (TBAF), to reveal the terminal ethynyl group. This reactive handle is then available for a variety of coupling reactions, most notably the Sonogashira cross-coupling reaction. This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.

This methodology allows for the synthesis of a diverse array of ligands. For instance, by coupling the deprotected 6-ethynylnicotinic acid with various substituted aryl halides, researchers can introduce different electronic and steric features into the final ligand structure. The nicotinic acid portion of the molecule provides a primary coordination site for transition metals through its nitrogen atom and/or the carboxylic acid group. The newly introduced aryl group via the ethynyl linker can contain additional donor atoms, leading to the formation of bidentate or even polydentate ligands. These multidentate ligands are highly sought after in catalysis as they can form more stable complexes with metal centers and provide greater control over the catalytic cycle.

| Ligand Precursor | Deprotection Reagent | Coupling Partner (Example) | Resulting Ligand Type (Example) | Potential Catalytic Application |

| This compound | TBAF | 2-Bromopyridine | Bipyridine-type ligand | Cross-coupling reactions |

| This compound | K₂CO₃/MeOH | 1-Iodo-2-aminobenzene | N,N'-chelating ligand | Hydrogenation reactions |

Table 1: Synthetic Strategy for Novel Ligands

The ability to systematically vary the substituents on the coupled aryl group provides a powerful tool for catalyst optimization. For example, the introduction of electron-donating or electron-withdrawing groups can fine-tune the electron density at the metal center, thereby influencing its reactivity and selectivity. Similarly, the incorporation of bulky substituents can create a specific steric environment around the metal, which can be crucial for controlling the stereoselectivity of a reaction.

Precursors to Unique Organosilicon and Organometallic Compounds

Beyond its role in ligand synthesis, this compound is a valuable starting material for the creation of unique organosilicon and organometallic compounds with potential applications in materials science and medicinal chemistry.

In the realm of organosilicon chemistry, the compound itself is a functionalized organosilane. The presence of the carboxylic acid and the pyridine ring offers sites for further chemical transformations while retaining the trimethylsilyl group. This allows for the incorporation of the silicon-containing moiety into larger molecular architectures. Organosilicon compounds are known for their unique properties, including thermal stability, chemical inertness, and biocompatibility, making them attractive for a range of applications.

For the synthesis of organometallic compounds, the ethynyl group, either with or without the trimethylsilyl protection, can be directly involved in the formation of metal-carbon bonds. For instance, the reaction of the deprotected 6-ethynylnicotinic acid with metal precursors can lead to the formation of metal acetylide complexes. These complexes can serve as building blocks for larger supramolecular structures or organometallic polymers.

Furthermore, the combination of the pyridine-carboxylic acid unit and the ethynyl linker allows for the construction of rigid, linear bridging ligands. These can be used to assemble metal-organic frameworks (MOFs) or coordination polymers. The defined geometry and electronic properties of such linkers derived from this compound can lead to materials with tailored porosity and functionality, suitable for applications in gas storage, separation, and catalysis.

| Precursor | Reaction Type | Resulting Compound Type | Potential Application |

| This compound | Esterification/Amidation | Functionalized Organosilane | Biomaterials, Silicon-based polymers |

| 6-Ethynylnicotinic acid (deprotected) | Reaction with metal carbonyls | Metal Acetylide Complex | Organometallic synthesis, Materials science |

| 6-Ethynylnicotinic acid (deprotected) | Self-assembly with metal ions | Metal-Organic Framework (MOF) | Gas storage, Catalysis |

Table 2: Pathways to Organosilicon and Organometallic Compounds

The research into the applications of this compound is still in its early stages, but the initial findings strongly suggest its potential as a highly versatile and valuable molecule for the advancement of catalysis and materials science. The ability to precisely control the molecular architecture through a combination of established and novel synthetic methodologies paves the way for the development of next-generation catalysts and functional materials.

Future Perspectives and Interdisciplinary Research Directions

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional chemical synthesis of nicotinic acid derivatives often involves harsh conditions, the use of hazardous reagents, and the generation of significant waste. wikipedia.org For instance, conventional methods can require high temperatures and pressures, and employ corrosive acids, leading to a low atom economy and a considerable environmental footprint. wikipedia.org The industrial production of nicotinic acid, for example, can generate more than one ton of CO2 per ton of product. wikipedia.org

Future research will undoubtedly focus on developing more sustainable and environmentally friendly synthetic pathways to 6-((trimethylsilyl)ethynyl)nicotinic acid and related compounds. A promising avenue is the exploration of biocatalytic methods. Enzymatic processes have gained considerable attention for the synthesis of nicotinic acid, offering high conversion rates under mild reaction conditions. wikipedia.org Biocatalyst-mediated reactions represent a significant shift towards greener chemistry in the production of pharmaceuticals and other fine chemicals. wikipedia.org Research into enzymes capable of constructing the pyridine (B92270) ring or functionalizing it from renewable feedstocks, such as biomass-derived platform chemicals, could provide truly sustainable routes. wikipedia.org For example, work is underway to develop biocatalytic routes from sustainable sources to substituted pyridines, which are valuable intermediates for pharmaceutical synthesis. wikipedia.org

Exploration of Novel Reactivity and Unconventional Transformations for Enhanced Molecular Complexity

The trimethylsilyl-protected alkyne and the carboxylic acid functionalities of this compound offer a rich playground for exploring novel reactivity and developing unconventional transformations to build molecular complexity.

The trimethylsilyl (B98337) group serves as a readily cleavable protecting group for the terminal alkyne. This allows for selective reactions at other positions of the molecule before unveiling the reactive C-H bond of the alkyne. This strategy is widely used in organic synthesis. rsc.orgyoutube.com The "supersilyl" group, a bulkier variant, has been shown to confer extraordinary protection to carboxylic acids against organometallic reagents, suggesting that strategic choice of silyl (B83357) groups can offer fine-tuned reactivity. nih.gov

Once deprotected, the terminal alkyne can participate in a wide array of transformations. The Sonogashira cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, and it has been widely applied in the synthesis of complex molecules, including pharmaceuticals and organic materials. nih.govnih.gov This reaction could be employed to couple 6-ethynylnicotinic acid with a variety of partners, leading to a diverse library of functionalized pyridine derivatives.

Furthermore, the alkyne moiety is a versatile precursor for cycloaddition reactions. For instance, [3+2] cycloadditions with azides would lead to the formation of triazole-substituted nicotinic acids, a scaffold of significant interest in medicinal chemistry. The regioselectivity of such cycloadditions can often be controlled by the substituents on the alkyne and the azide (B81097).

The pyridine ring itself can also be the site of novel functionalization. Recent advances in C-H functionalization of pyridines offer a direct way to introduce new substituents without the need for pre-functionalized starting materials, which is a significant step towards more efficient and sustainable synthesis. researchgate.netnih.gov

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery in Organic Synthesis and Material Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and materials discovery. researchgate.netnih.govresearchgate.net These computational tools can significantly accelerate the identification of promising new molecules and materials with desired properties, as well as predict optimal synthetic routes.

In the context of this compound, AI and ML can be applied in several key areas:

Predicting Reactivity and Reaction Outcomes: ML models are being developed to predict the outcomes of chemical reactions with increasing accuracy. mit.eduarxiv.orgcmu.edu For a molecule like this compound, with multiple reactive sites, ML models could predict the regioselectivity and yield of various transformations, saving significant experimental time and resources. researchgate.netnih.gov

Designing Novel Synthetic Routes: Retrosynthesis algorithms powered by AI can propose novel and efficient synthetic pathways to target molecules. researchgate.net This could lead to the discovery of more economical and sustainable routes to this compound and its derivatives.

Accelerating Materials Discovery: The design space for new materials is vast. AI can be used to screen virtual libraries of potential building blocks and predict the properties of the resulting materials. researchgate.netnih.govresearchgate.netsemiconductor-digest.com For example, AI models are being developed to predict the properties of metal-organic frameworks (MOFs), which could guide the selection of organic linkers like this compound for specific applications. epfl.chsemiconductor-digest.com The "MOFtransformer," an AI model inspired by language processing algorithms, has shown promise in predicting MOF properties. epfl.chsemiconductor-digest.com

Expansion into Optoelectronic and Nanomaterials Research

The unique combination of a π-conjugated system (the pyridine and ethynyl (B1212043) groups) and a versatile anchoring group (the carboxylic acid) makes this compound a highly promising candidate for the construction of novel optoelectronic and nanomaterials.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming highly porous and crystalline structures known as MOFs. acs.org The rigid and linear nature of the ethynyl group can lead to the formation of MOFs with well-defined and extended porous networks. The pyridine nitrogen atom can also participate in coordination or act as a functional site within the pores. By carefully selecting the metal nodes and potentially modifying the organic linker post-synthetically, it is possible to tailor the properties of the resulting MOFs for applications in gas storage, separation, and catalysis. acs.org Pyridine-based linkers have been successfully used in the construction of covalent organic frameworks (COFs) as well. wikipedia.org

Functional Polymers: The ethynyl and carboxylic acid functionalities allow for the incorporation of this molecule as a monomer into various polymer architectures. The resulting polymers could exhibit interesting photophysical properties due to the presence of the conjugated pyridine-alkyne system. The photophysical properties of ethynyl-substituted pyrene (B120774) derivatives have been shown to be tunable by substituents, suggesting a similar potential for pyridine-based systems. The introduction of fluorine atoms or other functional groups can significantly influence the emission properties of such chromophores. researchgate.net

Surface Modification: The carboxylic acid can be used to anchor the molecule onto the surface of nanoparticles or electrodes, creating functionalized surfaces with tailored properties. The silyl-protected alkyne can be deprotected post-assembly to allow for further on-surface reactions, such as "click" chemistry, to attach other functional moieties. This approach has been demonstrated for the functionalization of N-heterocyclic carbene monolayers on gold surfaces. rsc.org

The exploration of this compound in these interdisciplinary research areas holds the key to unlocking its full potential as a versatile molecular building block for the next generation of advanced materials and technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.